5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic organic compound featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core substituted with a sulfonyl group linked to a 1-methylpyrazole moiety. The bicyclic scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, is a rigid, nitrogen- and oxygen-containing heterocycle known for its conformational constraints, which enhance binding affinity in medicinal chemistry applications . This structural combination makes the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors requiring precise spatial interactions .
Synthetically, the bicyclic core can be prepared via improved methods involving sequential protection, sulfonation, and reduction steps, as demonstrated in analogous syntheses of related azabicycloheptane derivatives . The sulfonyl group is typically introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions, a strategy employed in the synthesis of structurally related compounds like 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane .
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQHLFQYXGSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic conditions. Following this, the sulfonyl group is introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
The bicyclic structure is then formed through a cyclization reaction, which can be achieved by reacting the sulfonylated pyrazole with an appropriate epoxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with three structurally related azabicycloheptane derivatives:
*Calculated based on formula C₁₁H₁₅N₃O₃S.
Pharmacological and Physicochemical Properties
- Solubility : The 1-methylpyrazole substituent increases aqueous solubility relative to the tosyl derivative, which is more lipophilic .
- Bioactivity : The triazine derivative’s bulky substituents limit bioavailability but improve selectivity for large binding pockets, as seen in kinase inhibitors .
Data Tables
Table 1: Structural Comparison of Azabicycloheptane Derivatives
| Compound | Core Structure | Substituent Type | Key Functional Groups |
|---|---|---|---|
| This compound | 2-Oxa-5-azabicyclo[2.2.1]heptane | Sulfonyl-linked heterocycle | Pyrazole, sulfonyl |
| 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane | 2-Oxa-5-azabicyclo[2.2.1]heptane | Aryl sulfonyl | p-Toluenesulfonyl |
| (1R,4R)-5-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | 2-Oxa-5-azabicyclo[2.2.1]heptane | Heteroaromatic | Chloro-triazine, morpholine |
Biological Activity
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfonyl group attached to a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C₁₁H₁₄N₂O₂S, with a molecular weight of approximately 242.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonyl group enhances the compound's ability to form strong interactions with biological macromolecules, potentially leading to inhibition or activation of target proteins.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties. For instance, pyrazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis and death.
- Anti-inflammatory Effects : Compounds in this class may inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), thereby providing therapeutic benefits in inflammatory conditions.
- Anticancer Potential : Certain pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
A study highlighted the structure-activity relationship (SAR) of pyrazole azabicyclic compounds, showing that modifications at specific positions on the pyrazole ring can significantly enhance inhibitory potency against certain targets like N-acylated amino acid amidohydrolase (NAAA) . The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong biological activity.
Q & A
What are the key synthetic methodologies for preparing 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane?
Category : Basic
Methodological Answer :
The synthesis typically involves multi-step routes focusing on functional group modifications. Key steps include:
- Sulfonylation : Reacting the bicyclic amine intermediate with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., NaOH or EtN) to introduce the sulfonyl group .
- Cyclization : Utilizing reagents like LiBH or NaBH for stereoselective reduction of intermediates to form the bicyclic core .
- Protection/Deprotection : Benzyl or tert-butyl groups are often used to protect reactive sites during synthesis, followed by catalytic hydrogenation (e.g., Pd/C, H) for removal .
Optimized protocols from analogous compounds suggest refluxing in polar aprotic solvents (e.g., THF, DMF) with strict temperature control to minimize side reactions .
How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
Category : Advanced
Methodological Answer :
Yield optimization requires systematic parameter adjustments:
- Solvent Selection : Use solvents with high boiling points (e.g., 1,2-dimethoxyethane) to stabilize intermediates and reduce volatility .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, PtO) for hydrogenation steps to enhance stereochemical control .
- Temperature Gradients : Employ gradual heating (e.g., 0°C → reflux) during sulfonylation to prevent decomposition of sensitive intermediates .
- Purification Techniques : Flash column chromatography with gradient elution (e.g., 30–50% ethyl acetate in petroleum ether) improves purity without significant yield loss .
Parallel small-scale reactions (DoE approach) are recommended to identify optimal conditions before scaling up .
What structural analogs of this compound have been studied, and how do their functional groups influence biological activity?
Category : Advanced
Methodological Answer :
Key analogs and their structure-activity relationships (SAR) include:
| Analog | Structural Variation | Biological Impact |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Lacks sulfonyl group | Reduced receptor binding affinity due to absence of sulfonyl-electron withdrawal . |
| Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate | Ester group at C1 | Enhanced solubility but decreased metabolic stability . |
| Benzyl derivatives (e.g., benzyl 5-carboxylate) | Bulky aromatic substituents | Improved selectivity for serotonin receptors via π-π stacking interactions . |
| Methodologically, comparative molecular docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement) are critical for evaluating these effects . |
What techniques are recommended for characterizing the bicyclic core and sulfonyl group in this compound?
Category : Basic
Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm bicyclic stereochemistry (e.g., coupling constants for bridgehead protons) and sulfonyl group integration .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···π contacts) to validate 3D structure .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for sulfonyl (-SO-) cleavage .
- FTIR : Identify sulfonyl S=O stretches (~1350–1150 cm) and bicyclic ether C-O-C vibrations (~1100 cm) .
How should researchers address contradictory data in binding affinity studies between computational predictions and experimental results?
Category : Advanced
Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER, CHARMM) to better model sulfonyl-group solvation .
- Validate Assay Conditions : Ensure experimental setups (e.g., buffer pH, ion concentration) match physiological conditions to avoid false negatives .
- Cross-Validate with Orthogonal Methods : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Analyze Conformational Flexibility : Use variable-temperature NMR to assess if the bicyclic core adopts multiple conformations in solution, which may affect docking accuracy .
What strategies are effective in designing derivatives of this compound to enhance selectivity towards specific biological targets?
Category : Advanced
Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to modulate electronic effects while retaining hydrogen-bonding capacity .
- Ring Functionalization : Introduce halogen atoms (e.g., F, Cl) at the pyrazole C3 position to enhance hydrophobic interactions with target pockets .
- Scaffold Hopping : Replace the bicyclic ether-oxygen with sulfur (e.g., 2-thia-5-azabicyclo[2.2.1]heptane) to alter ring strain and binding kinetics .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., sulfonyl as a hydrogen-bond acceptor) for target-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
